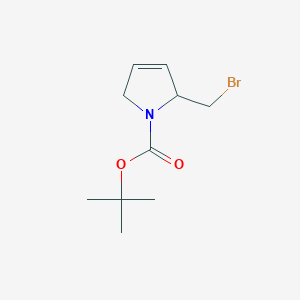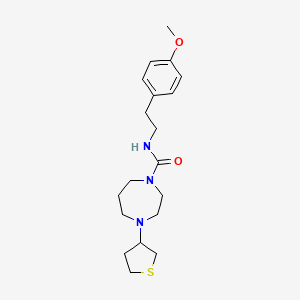![molecular formula C22H18N4O4S B2519931 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034241-51-3](/img/structure/B2519931.png)
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic systems within its structure. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar heterocyclic scaffolds such as thiadiazole, benzothiazine, and triazolothiadiazole, which are known for their biological properties, including anticancer and antioxidant activities .
Synthesis Analysis
The synthesis of related compounds involves the use of microwave-assisted reactions, which are known for their efficiency and reduced reaction times. For instance, a series of N-substituted benzamide derivatives containing a thiadiazole scaffold were synthesized using microwave irradiation, which is a solvent-free method that could potentially be applied to the synthesis of the compound . Similarly, the synthesis of N-substituted carboxamides based on a pyrazolobenzothiazine ring system was achieved, and the routes of formation for these products were discussed . These methods could provide insights into the synthesis of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide.
Molecular Structure Analysis
The molecular structure of compounds with similar scaffolds has been elucidated using various spectroscopic techniques such as IR, NMR, and mass spectrometry . Additionally, X-ray crystallography has been used to determine the structures of certain compounds, which provides a detailed understanding of the molecular conformation and arrangement . These techniques would be essential in analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds often include cyclization and substitution reactions. For example, the formation of triazolothiadiazole derivatives was achieved through a dehydrosulfurization reaction under the influence of excess HgO, leading to carboxamides with the desired heterocyclic system . These reactions are indicative of the types of chemical transformations that might be involved in the synthesis and further chemical reactions of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been predicted using computational studies, which include absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties . These studies are crucial for understanding the drug-like behavior and potential therapeutic applications of the compounds. The antioxidant activities of some compounds were also evaluated, showing that they possess moderate to significant radical scavenging activity . Such analyses would be relevant for the compound to assess its biological efficacy and safety profile.
科学的研究の応用
Synthesis and Antioxidant Activity
Research into similar compounds with structural resemblances to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide indicates a focus on synthesizing novel derivatives and evaluating their antioxidant activities. For instance, a study on the synthesis and antioxidant studies of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides highlighted the synthesis of new compounds based on the pyrazolobenzothiazine ring system. These compounds were found to possess moderate to significant radical scavenging activity, suggesting their potential as templates for future development of biologically active compounds (Ahmad et al., 2012).
Antimicrobial and Anticancer Applications
Another area of research focuses on the design, synthesis, and evaluation of novel derivatives for their antimicrobial and anticancer activities. For example, novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide showed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were also evaluated for their cytotoxic activity against mammalian cell lines, suggesting their potential as promising antibacterial agents without cytotoxic concerns (Palkar et al., 2017).
Synthesis and Characterization for Biological Evaluation
Further research includes the synthesis and characterization of compounds for specific biological evaluations. For instance, the synthesis, characterization, antimicrobial evaluation, and docking studies of certain derivatives point towards their meticulous design and evaluation for specific biological targets, demonstrating the comprehensive approach taken in exploring the applications of these chemical compounds in scientific research (Talupur et al., 2021).
特性
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-25-19-11-9-16(13-20(19)26(2)31(25,28)29)23-22(27)15-8-10-18-17(12-15)21(30-24-18)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJDROJFJVLWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)N(S1(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II)](/img/structure/B2519849.png)

![4-[[(4-Bromophenyl)methylamino]-(4-cyanophenoxy)phosphoryl]oxybenzonitrile](/img/structure/B2519853.png)
![8-Azabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B2519855.png)

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2519859.png)
![2-[(E)-2-(2-nitrophenyl)vinyl]quinoline](/img/structure/B2519860.png)


![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2519866.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrole-4-carboxylic acid](/img/structure/B2519867.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2519870.png)
